2-Methylamino-4-chlor-5-nitropyridin
Description
2-Methylamino-4-chloro-5-nitropyridine is a pyridine derivative characterized by a methylamino group (-NHCH₃) at position 2, a chlorine atom at position 4, and a nitro group (-NO₂) at position 3. This substitution pattern confers unique physicochemical properties, including enhanced reactivity in nucleophilic substitution reactions and distinct biological activity profiles. Its molecular formula is C₆H₆ClN₃O₂, with a molecular weight of 187.58 g/mol . The compound’s structural features make it a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and antimicrobial agents.
Properties
Molecular Formula |
C6H6ClN3O2 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
4-chloro-N-methyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C6H6ClN3O2/c1-8-6-2-4(7)5(3-9-6)10(11)12/h2-3H,1H3,(H,8,9) |
InChI Key |
HVRTZDMTFJNQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methylamino-4-chlor-5-nitropyridin typically involves the nitration of 2-methylamino-4-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
2-Methylamino-4-chlor-5-nitropyridin undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methylamino-4-chlor-5-nitropyridin has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylamino-4-chlor-5-nitropyridin involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to undergo substitution reactions also allows it to form derivatives with different biological activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Variations and Their Impacts
The biological and chemical behavior of pyridine derivatives is highly sensitive to substituent positioning and functional group identity. Below is a comparative analysis of 2-Methylamino-4-chloro-5-nitropyridine with analogous compounds:
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents | Biological Activity | Key Features |
|---|---|---|---|
| 2-Methylamino-4-chloro-5-nitropyridine | 2-NHCH₃, 4-Cl, 5-NO₂ | Enzyme inhibition, antimicrobial | High reactivity due to methylamino group; selective targeting |
| 2-Chloro-4-methyl-5-nitropyridine | 2-Cl, 4-CH₃, 5-NO₂ | Antibacterial | Methyl group enhances lipophilicity; moderate activity |
| 5-Chloro-4-methyl-3-nitropyridin-2-amine | 2-NH₂, 4-CH₃, 5-Cl, 3-NO₂ | Synthetic intermediate | Chlorine at position 5 improves electrophilicity |
| 2-Chloro-5-iodo-4-methyl-3-nitropyridine | 2-Cl, 4-CH₃, 5-I, 3-NO₂ | Cross-coupling reactions | Iodine substitution enables catalytic applications |
| 2-Amino-4-methyl-3-nitropyridine | 2-NH₂, 4-CH₃, 3-NO₂ | Anticancer research | Amino group facilitates hydrogen bonding; lower cytotoxicity |
Pharmaceutical Development
- Kinase Inhibitors: The methylamino group in the target compound improves binding affinity to ATP-binding pockets, as demonstrated in studies comparing it to Imatinib analogs .
- Anticancer Agents : Structural analogs lacking the nitro group (e.g., 4-Methyl-5-nitropyridin-2-amines) show reduced efficacy, highlighting the nitro group’s role in DNA intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
